6-(Methylthio)purine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfanyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJIQXGRFSPYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901654 | |
| Record name | 6-(methylsulfanyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-66-8 | |
| Record name | 6-Methylmercaptopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylthiopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Methylthio)purine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(methylsulfanyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methylthio)purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLMERCAPTOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V404DV25O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms Associated with 6 Methylmercaptopurine
Role of 6-Methylmercaptopurine Nucleotides (6-MMPN)
Following its formation from 6-MP via methylation by thiopurine S-methyltransferase (TPMT), 6-MMP is converted into its active nucleotide forms, collectively known as 6-methylmercaptopurine nucleotides (6-MMPN). researchgate.netnih.gov These nucleotides, particularly methyl-thioinosine monophosphate (Me-TIMP), are potent inhibitors of the de novo purine (B94841) synthesis pathway, an essential process for producing the adenine (B156593) and guanine (B1146940) nucleotides required for DNA and RNA synthesis. researchgate.netdrugbank.comresearchgate.net This antimetabolic effect is a cornerstone of the compound's mechanism of action. researchgate.netresearchgate.net
The primary mechanism by which 6-MMPN exerts its antiproliferative effects is through the potent inhibition of de novo purine synthesis. oncotarget.comresearchgate.netnih.gov The key metabolite responsible for this action is methyl-thioinosine monophosphate (Me-TIMP), also known as 6-methylthioinosinate (MTIMP). drugbank.comnih.gov Me-TIMP acts as a strong feedback inhibitor of the enzyme glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase). drugbank.comnih.gov This enzyme catalyzes the first committed step in the purine biosynthesis pathway, converting phosphoribosyl pyrophosphate (PRPP) into 5-phosphoribosylamine. drugbank.comyoutube.com
By inhibiting PRPP amidotransferase, Me-TIMP effectively halts the entire downstream synthesis of purines, including the precursor inosine (B1671953) monophosphate (IMP) and, subsequently, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). drugbank.comyoutube.com 6-Methylmercaptopurine ribonucleoside (MMPR), a precursor to Me-TIMP, is also known to be a potent inhibitor of this pathway, as it is readily converted to Me-TIMP within the cell by adenosine kinase. nih.govclinpgx.org This blockade of a fundamental metabolic pathway contributes significantly to the cytotoxic effects observed in proliferating cells, which have a high demand for nucleotides for DNA and RNA replication. nih.govresearchgate.net
The inhibition of de novo purine synthesis by Me-TIMP leads to a significant depletion of intracellular purine nucleotide pools. nih.govclinpgx.org This includes a reduction in both adenine nucleotides (ATP, ADP, AMP) and guanine nucleotides (GTP, GDP, GMP). oncotarget.comnih.gov The disruption of these pools has far-reaching consequences, as these molecules are not only essential building blocks for nucleic acids but also play critical roles in cellular energy transfer (ATP) and signal transduction (GTP). oncotarget.comnih.gov
Studies have demonstrated that exposure to 6-mercaptopurine (B1684380) results in a measurable decrease in both ATP and GTP concentrations. oncotarget.com The reduction in the availability of these vital nucleotides interferes with DNA, RNA, and protein synthesis, ultimately leading to cell-cycle arrest and apoptosis. rupahealth.comresearchgate.net The synergistic effect of 6-mercaptopurine and 6-methylmercaptopurine ribonucleoside has been shown to profoundly impact the levels of adenine nucleotides in sarcoma cells. nih.gov
Impact on Cellular Energetics and Signaling Pathways
Beyond the direct inhibition of nucleotide synthesis, the metabolites of 6-methylmercaptopurine profoundly affect cellular bioenergetics and key signaling pathways that regulate cell growth and metabolism. oncotarget.comresearchgate.net These effects are largely a downstream consequence of the depletion of purine nucleotide pools, particularly ATP. oncotarget.comnih.gov
A primary and rapid consequence of 6-MP metabolism is a significant reduction in intracellular ATP levels. oncotarget.comresearchgate.net This ATP depletion is a direct result of the Me-TIMP-mediated inhibition of de novo purine synthesis, which blocks the production of new adenine nucleotides. nih.gov This state of energetic stress is detected by the cell's energy-sensing machinery and triggers a cascade of adaptive responses aimed at conserving energy and restoring metabolic balance. oncotarget.comresearchgate.net Research in proliferating T cells showed that 6-MP induced a significant decrease in intracellular ATP content as early as two hours after exposure, with the reduction becoming more pronounced over 48 hours. oncotarget.com
The drop in intracellular ATP and the corresponding rise in the AMP/ATP ratio lead to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. oncotarget.comresearchgate.netnih.gov Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic processes that consume ATP, such as protein and lipid synthesis. nih.govyoutube.com
One of the key targets of AMPK is the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. nih.govdebbiepotts.net AMPK directly and indirectly inhibits the mTOR complex 1 (mTORC1). nih.gov This inhibition is a critical downstream effect of 6-MP, as mTORC1 is responsible for promoting many of the anabolic processes that are energetically costly. oncotarget.comresearchgate.net By inhibiting mTOR, 6-MP effectively shuts down these growth-promoting pathways, further contributing to its antiproliferative effects. oncotarget.comresearchgate.net
| Metabolite/Drug | Primary Target | Signaling Pathway Effect | Cellular Outcome |
|---|---|---|---|
| 6-Methylmercaptopurine (via Me-TIMP) | PRPP Amidotransferase | ↓ De Novo Purine Synthesis | ↓ ATP/GTP pools |
| 6-Methylmercaptopurine | Cellular Energy State | ↑ AMPK Activation | Energy Conservation |
| 6-Methylmercaptopurine | AMPK/mTOR Axis | ↓ mTOR Inhibition | ↓ Protein Synthesis, ↓ Cell Growth |
The metabolic disruption caused by 6-methylmercaptopurine also extends to the regulation of key transcription factors involved in cancer progression and metabolic reprogramming, notably hypoxia-inducible factor-1α (HIF-1α) and Myc. oncotarget.comresearchgate.net Both HIF-1α and Myc are critical oncogenes that promote the metabolic shift towards aerobic glycolysis (the Warburg effect) and support rapid cell growth and proliferation. nih.govamegroups.orgmdpi.com
Relationship to Apoptosis and Cell Cycle Arrest
6-Methylmercaptopurine (6-MMP), a major metabolite of 6-mercaptopurine (6-MP), plays a significant role in cellular processes leading to programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). These actions are central to its therapeutic effects, particularly its antiproliferative properties. Research indicates that the parent compound, 6-MP, and by extension its metabolites, exert these effects through multiple, interconnected molecular pathways that disrupt normal cell growth and survival signals.
Apoptosis Induction
6-MP and its metabolites are known to promote apoptosis in various cell types, including proliferating T cells and neural progenitor cells. nih.govnih.govresearchgate.net The induction of apoptosis can occur rapidly, in some cases starting as early as six hours after treatment and preceding the S phase of the cell cycle, indicating a direct effect on cell survival pathways. nih.gov
The mechanisms underlying this pro-apoptotic activity are multifaceted:
p53-Mediated Pathway: In neural progenitor cells, 6-MP has been shown to induce apoptosis through a p53-mediated intrinsic pathway. nih.govnih.gov This is initiated by an increase in the active, phosphorylated form of the p53 protein. nih.gov Activation of p53 is a critical cellular response to DNA damage, a known consequence of purine analogue incorporation into DNA. nih.gov The p53-dependent pathway is essential for this apoptotic response, as the effect is absent in p53-deficient models. nih.gov
Mitochondrial (Intrinsic) Pathway: The apoptotic signal is further transduced through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Puma and the subsequent activation of caspase-9, a key initiator caspase in the intrinsic pathway. nih.gov In contrast, the extrinsic (death receptor) pathway, involving proteins like Fas, does not appear to play a significant role. nih.gov
Regulation of Bcl-2 Family Proteins: A crucial control point in the mitochondrial pathway is the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. nih.govbohrium.com Studies on activated splenic B lymphocytes have demonstrated that 6-MP treatment leads to a marked decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio favors mitochondrial membrane permeabilization, a key step in committing a cell to apoptosis. nih.gov
| Cell Type | Key Findings | Associated Proteins | Reference |
|---|---|---|---|
| Neural Progenitor Cells | Induces p53-mediated apoptosis via the intrinsic pathway. | p53, Puma, Cleaved Caspase-9 | nih.govnih.gov |
| Activated Splenic B Lymphocytes | Decreases the Bcl-2/Bax ratio, leading to rapid apoptosis. | Bcl-2, Bax | nih.gov |
| Jurkat T cells | Promotes a time-dependent increase in apoptosis. | Not specified | nih.govresearchgate.net |
Cell Cycle Arrest
In addition to inducing apoptosis, 6-MP and its metabolites disrupt the normal progression of the cell cycle, effectively halting cell proliferation. This arrest can occur at different phases of the cycle depending on the cell type and experimental conditions.
G2/M Phase Arrest: In fetal rat neural progenitor cells, 6-MP treatment leads to an accumulation of cells in the G2/M phase. nih.gov This arrest is associated with an increase in the phosphorylated (inactive) form of cdc2, a protein necessary for progression from G2 into mitosis. nih.gov
S Phase Delay: The same studies also observed a delayed progression through the S phase. nih.gov This is linked to a decrease in the Cdc25A protein, which is required for entry into and progression through the S phase. nih.gov 6-MP is classified as a cell cycle specific agent (CCSA) that primarily acts during the S phase by interfering with DNA synthesis. mdpi.comnih.gov
Sub-G1 Accumulation: In Jurkat T cells, 6-MP treatment results in a time-dependent accumulation of cells in the sub-G1 phase, which is indicative of apoptotic cells with fragmented DNA. nih.gov
Role of p21: The induction of cell cycle arrest is often mediated by cyclin-dependent kinase inhibitors. Following 6-MP treatment in neural progenitor cells, the p53 target gene p21 shows intense overexpression at both the mRNA and protein levels. nih.gov The p21 protein is a potent inhibitor of cyclin-dependent kinases and its upregulation is a primary mechanism by which p53 mediates cell cycle arrest. nih.govnih.gov
Effects on G1 Phase Proteins: In other contexts, such as gut epithelial cells and A253 cells, 6-MP has been shown to reduce the expression of cyclin D1, a key protein for progression through the G1 phase. frontiersin.orgnih.gov This can lead to a reduction in the population of cells in the G1 phase. frontiersin.org
| Cell Type | Phase of Arrest | Key Molecular Changes | Reference |
|---|---|---|---|
| Neural Progenitor Cells | G2/M arrest, S phase delay | ↑ Phosphorylated cdc2, ↓ Cdc25A, ↑ p21 | nih.gov |
| Jurkat T cells | Sub-G1 accumulation | Accumulation of cells with fragmented DNA. | nih.gov |
| A253 Cells | Reduction in G1, increase in S and Sub-G1 | ↓ Cyclin D1 | frontiersin.org |
| Gut Epithelial Cells | Reduced proliferation | ↓ Cyclin D1 | nih.gov |
Toxicological Mechanisms of 6 Methylmercaptopurine
Hepatotoxicity Associated with Elevated 6-MMP Levels
Elevated levels of 6-methylmercaptopurine (6-MMP), a metabolite of the thiopurine drugs azathioprine (B366305) and 6-mercaptopurine (B1684380), are strongly associated with hepatotoxicity. This liver injury can manifest in several ways, ranging from asymptomatic elevations in liver enzymes to more severe conditions like nodular regenerative hyperplasia (NRH) and non-cirrhotic portal hypertension.
The metabolism of 6-mercaptopurine is complex, involving competing enzymatic pathways. One key enzyme, thiopurine S-methyltransferase (TPMT), converts 6-mercaptopurine into 6-MMP. Individuals who preferentially metabolize thiopurines via this pathway can accumulate high concentrations of 6-MMP, which has been identified as a potentially hepatotoxic metabolite. researchgate.netbohrium.com Studies have shown a significant correlation between elevated erythrocyte 6-MMP levels and increased aminotransferase levels, indicating liver cell damage. bohrium.com In fact, patients with 6-MMP levels exceeding 5,700 pmol/8 x 10⁸ red blood cells have a significantly increased risk of developing hepatotoxicity.
One of the severe forms of liver damage linked to 6-MMP is nodular regenerative hyperplasia (NRH). nih.gov NRH is a rare condition characterized by the widespread benign transformation of the hepatic parenchyma into small regenerative nodules, which can lead to non-cirrhotic portal hypertension. nih.govbohrium.com The development of NRH is thought to be a response to altered blood flow in the liver, potentially caused by damage to the sinusoidal endothelial cells. bohrium.com While the exact mechanism is not fully elucidated, evidence suggests that thiopurines may damage these endothelial cells, leading to the development of NRH. bohrium.com
The clinical presentation of 6-MMP-related hepatotoxicity can vary. It may begin with asymptomatic elevations in liver enzymes. nih.gov In more advanced cases, particularly with the development of NRH, patients may present with signs of portal hypertension, such as an enlarged spleen (splenomegaly), low platelet counts (thrombocytopenia), and the formation of esophageal varices. nih.govoup.com It is important to note that this can occur even with normal liver aminotransferase levels. oup.com
Some individuals, often referred to as "preferential 6-MMP metabolizers" or "shunters," are more prone to developing high 6-MMP levels. nih.gov In these patients, escalating the dose of the parent thiopurine drug in an attempt to achieve therapeutic levels of the desired active metabolite, 6-thioguanine (B1684491) nucleotides (6-TGN), can lead to a disproportionate and dangerous increase in 6-MMP concentrations, heightening the risk of severe hepatotoxicity. researchgate.net
| Clinical Manifestation | Associated Findings | Relevant Metabolite |
| Elevated Aminotransferases | Asymptomatic or mild symptoms | High 6-MMP levels |
| Nodular Regenerative Hyperplasia (NRH) | Non-cirrhotic portal hypertension, splenomegaly, thrombocytopenia | High 6-MMP levels |
| Portal Hypertension | Esophageal varices, ascites | High 6-MMP levels |
Gastrointestinal Toxicity Mechanisms
While the hepatotoxicity of 6-MMP is well-documented, its role in gastrointestinal toxicity is also a significant concern. The gastrointestinal side effects associated with 6-mercaptopurine therapy, such as nausea, vomiting, and pancreatitis, are thought to be linked, at least in part, to its metabolites.
Pancreatitis: A notable gastrointestinal toxicity associated with 6-mercaptopurine is pancreatitis, which occurs in approximately 3.3% of patients. nih.gov The mechanism is believed to be an idiosyncratic, dose-independent hypersensitivity reaction. nih.govnih.gov This is supported by the typical timing of onset, which is often within a few weeks of initiating the drug, and the rapid recurrence of symptoms upon rechallenge, sometimes within hours. oup.comnih.gov While the direct role of 6-MMP in mediating this allergic reaction is not fully elucidated, the clinical pattern strongly suggests an immune-mediated response to the drug or its metabolites. nih.gov In most cases, the pancreatitis is mild and resolves upon discontinuation of the medication. nih.gov
| Gastrointestinal Effect | Proposed Mechanism | Key Characteristics |
| Pancreatitis | Hypersensitivity/Allergic Reaction | Onset within weeks of initiation, rapid recurrence on rechallenge. |
| Nausea and Vomiting | Central (chemoreceptor trigger zone) and/or peripheral stimulation | Common drug-related side effect. |
Potential Contributions to Myelosuppression (Controversial)
The role of 6-MMP in myelosuppression, a condition characterized by a decrease in the production of blood cells by the bone marrow, is a subject of ongoing debate. Traditionally, myelosuppression during thiopurine therapy has been primarily attributed to high levels of the therapeutic metabolites, 6-thioguanine nucleotides (6-TGNs), which incorporate into the DNA of hematopoietic precursor cells and inhibit their proliferation.
However, some evidence suggests that 6-MMP may also contribute to this toxicity. A meta-analysis found that while higher 6-TGN levels were strongly associated with leukopenia (a reduction in white blood cells), elevated 6-MMP levels measured in the first eight weeks of treatment were also linked to this adverse event. nih.gov This suggests a potential early toxic effect of 6-MMP on the bone marrow.
Conversely, other studies have found a negative correlation between 6-MMP levels and the degree of myelosuppression, further fueling the controversy. The prevailing view remains that 6-TGNs are the primary mediators of the desired myelosuppressive and therapeutic effects. The association between high 6-MMP and myelosuppression is considered less direct and may be confounded by the complex interplay of thiopurine metabolites.
It is clear that the relationship between 6-MMP and myelosuppression is not as straightforward as its association with hepatotoxicity. Further research is needed to fully understand the potential for 6-MMP to independently contribute to bone marrow suppression.
| Metabolite | Generally Accepted Role in Myelosuppression | Controversial Aspect |
| 6-Thioguanine Nucleotides (6-TGNs) | Primary mediator of therapeutic effect and myelosuppression. | |
| 6-Methylmercaptopurine (6-MMP) | Not considered the primary mediator. | Some studies suggest a potential early contribution to leukopenia. |
Mechanisms of Organ-Specific Damage beyond Hepatotoxicity
Emerging evidence suggests that the toxic effects of 6-mercaptopurine and its metabolites, including 6-MMP, may extend beyond the liver. The vascular endothelium, the thin layer of cells lining blood vessels, appears to be a potential target.
Endothelial Damage: Studies have shown that 6-mercaptopurine can exert toxic effects on endothelial cells. nih.gov It can lead to decreased proliferation of these cells and alter their intracellular nucleotide balance. nih.gov This damage to the endothelium is a key early event in the development of many vascular diseases. mdpi.com A dysfunctional endothelium is characterized by reduced vasodilation, inflammation, and a prothrombotic state. mdpi.com Such damage to the small blood vessels within organs could be a mechanism contributing to organ-specific damage in various tissues. For instance, damage to the hepatic sinusoidal endothelial cells is a postulated mechanism in the development of nodular regenerative hyperplasia. bohrium.com
Skin Toxicity: While a direct causal link between 6-MMP and specific skin toxicities is not well-established, the general mechanisms by which drugs can damage the skin are relevant. Matrix metalloproteinases (MMPs) are enzymes that play a crucial role in the remodeling of the extracellular matrix in the skin. nih.gov Upregulation of MMP activity can lead to the degradation of collagen and other components of the skin, contributing to skin aging and potentially other pathologies. nih.govdermalinstitute.com Various toxic agents can activate MMPs, leading to skin inflammation and injury. researchgate.net Although not directly demonstrated for 6-MMP, it is plausible that as a cytotoxic metabolite, it could contribute to cellular stress and inflammatory responses in the skin that involve pathways like MMP activation.
| Organ/System | Potential Mechanism of Damage | Cellular/Molecular Effects |
| Vascular Endothelium | Direct cellular toxicity | Decreased cell proliferation, altered nucleotide balance. |
| Skin | Potential for indirect effects via cellular stress pathways | Upregulation of Matrix Metalloproteinases (MMPs), inflammation. |
Mechanisms of Resistance to 6 Mercaptopurine Influenced by 6 Mmp
Skewed Metabolism Towards 6-MMP Production and Therapeutic Inefficiency
The therapeutic action of 6-MP is primarily mediated by its conversion to 6-thioguanine (B1684491) nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity. haematologica.org However, 6-MP can also be metabolized by the enzyme thiopurine S-methyltransferase (TPMT) into 6-MMP and its subsequent nucleotide forms, such as 6-methylthioinosine (B81876) monophosphate (meTIMP). haematologica.orgresearchgate.net While 6-TGNs are the main drivers of the desired anti-leukemic effect, high concentrations of 6-MMP metabolites are associated with hepatotoxicity. haematologica.orgnih.gov
A state of "skewed metabolism" can arise in some individuals, where the metabolic pathway preferentially shunts 6-MP towards the production of 6-MMP at the expense of the therapeutically active 6-TGNs. haematologica.orgdiva-portal.org This phenomenon is observed in approximately 15% to 20% of patients and is often characterized by a high 6-MMP to 6-TGN ratio (typically >20). nih.govresearchgate.net Such individuals are sometimes referred to as "preferential 6-MMP metabolizers." haematologica.org This metabolic imbalance leads to therapeutic inefficiency, as the reduced levels of active 6-TGNs diminish the drug's anti-leukemic effects, while the accumulation of 6-MMP can cause undesirable side effects. nih.govnih.gov Consequently, achieving the target therapeutic window becomes difficult in these patients. diva-portal.org
| Metabolite | Primary Role in 6-MP Therapy | Associated Outcome |
|---|---|---|
| 6-Thioguanine Nucleotides (6-TGNs) | Active therapeutic metabolite | Anti-leukemic effect haematologica.org |
| 6-Methylmercaptopurine (6-MMP) | Metabolite associated with side effects | Hepatotoxicity, potential therapeutic inefficiency haematologica.orgnih.gov |
Role of Drug Transporters (e.g., P-glycoprotein, MRP4, MRP5, ABCG2) in 6-MMP Efflux and Resistance
Multidrug resistance (MDR) is frequently caused by the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps that actively remove chemotherapeutic agents and their metabolites from cancer cells, thereby lowering their intracellular concentration and effectiveness. nih.gov Several of these transporters have been implicated in resistance to 6-MP by facilitating the efflux of its metabolites, including 6-MMP.
P-glycoprotein (P-gp/ABCB1): P-gp is a well-characterized MDR transporter. frontiersin.orgmdpi.com Upregulation of P-gp has been identified as a critical mechanism of acquired 6-MP resistance in human chronic myeloid leukemia (CML) cells. nih.govnih.gov In one study, a CML cell line (K562-MP5) selected for 6-MP resistance exhibited a 339-fold increase in resistance compared to the parental cell line. nih.govnih.gov This resistance was correlated with a marked overexpression of P-gp, which led to decreased accumulation and increased efflux of 6-MP and its metabolites. nih.govnih.gov
Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) and 5 (MRP5/ABCC5): MRP4 and MRP5 are notable for their ability to transport nucleoside monophosphate analogues. nih.gov Overexpression of MRP4, in particular, has been shown to play a significant role in conferring resistance to 6-MP in acute lymphoblastic leukemia (ALL) by reducing the intracellular accumulation of 6-MP metabolites through active efflux. nih.govplos.org Genetic polymorphisms in MRP4 have also been linked to variability in 6-MP dose tolerance. nih.govresearchgate.net
Breast Cancer Resistance Protein (BCRP/ABCG2): ABCG2 is another ABC transporter that confers resistance to a wide array of drugs. nih.govmdpi.com Studies have indicated that overexpression of ABCG2 can contribute to resistance against various nucleobase and nucleoside analogs, including thiopurines. nih.gov
The active efflux of 6-MP metabolites by these transporters represents a significant mechanism of resistance, preventing the active forms of the drug from reaching their intracellular targets.
| Transporter | Gene Name | Role in 6-MP/6-MMP Resistance | Associated Cancer Type (in studies) |
|---|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 | Efflux of 6-MP and its metabolites nih.govnih.gov | Chronic Myeloid Leukemia (CML) nih.gov |
| Multidrug Resistance-Associated Protein 4 (MRP4) | ABCC4 | Efflux of 6-MP metabolites nih.govplos.org | Acute Lymphoblastic Leukemia (ALL) nih.gov |
| Multidrug Resistance-Associated Protein 5 (MRP5) | ABCC5 | Confers resistance to nucleobase/nucleoside analogs nih.gov | General |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Confers resistance to nucleobase/nucleoside analogs nih.gov | General |
Alterations in Metabolic Enzyme Activities in Resistant Cells
The intracellular metabolism of 6-MP is governed by a delicate balance between anabolic (activating) and catabolic (inactivating) enzymes. Alterations in the activity of these key enzymes can profoundly impact drug efficacy and lead to resistance.
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme is central to the purine (B94841) salvage pathway and is responsible for the first, crucial step in converting 6-MP into its active cytotoxic form, thioinosine monophosphate, which is then converted to 6-TGNs. nih.govwikipedia.orgresearchgate.net A significant mechanism of resistance to thiopurines is the deficiency or decreased activity of HGPRT. nih.govaacrjournals.org Cells lacking sufficient HGPRT activity cannot effectively activate 6-MP, leading to a profound state of resistance. nih.gov For instance, studies on resistant human T-lymphocytic leukemic cell lines (Molt-4) demonstrated significantly lower HGPRT activity compared to their drug-sensitive parental cells (408-439 vs. 643 pmol/mg protein/min). aacrjournals.org
Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of 6-MP, diverting it away from the activating HGPRT pathway and toward the formation of 6-MMP. aacrjournals.org While it was initially hypothesized that very high TPMT activity could be a primary cause of skewed metabolism and resistance, this has not been consistently supported. nih.gov A large study of patients who were preferential 6-MMP producers concluded that high TPMT enzyme activity was not the major reason for this metabolic phenotype in most cases, suggesting other mechanisms are involved. nih.gov Furthermore, some studies on resistant cell lines found no significant difference in TPMT expression compared to sensitive cells. aacrjournals.org
| Enzyme | Function in 6-MP Metabolism | Alteration in Resistant Cells |
|---|---|---|
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Activates 6-MP to cytotoxic 6-TGNs nih.govwikipedia.org | Decreased activity or deficiency nih.govaacrjournals.orgnih.gov |
| Thiopurine S-methyltransferase (TPMT) | Converts 6-MP to 6-MMP aacrjournals.org | Findings are inconsistent; not consistently elevated in resistant phenotypes nih.govaacrjournals.org |
Collateral Sensitivity to Methylated Metabolites in Resistant Cell Lines
Collateral sensitivity is a phenomenon where the development of resistance to one drug concurrently increases sensitivity to another compound. frontiersin.org Interestingly, cancer cells that have acquired resistance to 6-MP, often through the downregulation of HGPRT, can exhibit collateral sensitivity to methylated thiopurine metabolites. aacrjournals.org
Specifically, 6-MP-resistant cell lines have demonstrated increased sensitivity to 6-methylmercaptopurine ribonucleoside (6-MMPR). nih.govaacrjournals.org This occurs because 6-MMPR can enter the cell and be phosphorylated by adenosine (B11128) kinase, thereby bypassing the need for HGPRT to exert a cytotoxic effect. aacrjournals.org This provides an alternative pathway for cellular toxicity that remains effective even when the primary 6-MP activation pathway is defunct.
Research on both CML (K562-MP5) and ALL (Molt-4) cell lines resistant to 6-MP has confirmed this collateral sensitivity. nih.govaacrjournals.org The resistant cells, while highly insensitive to the parent drug, were significantly more responsive to the cytotoxic effects of 6-MMPR compared to the non-resistant parental cells. nih.govaacrjournals.org This finding indicates that methylated metabolites of 6-MP could potentially be used to overcome certain mechanisms of thiopurine resistance. aacrjournals.org
| Cell Line | Resistance Profile | Collateral Sensitivity Profile | Underlying Mechanism |
|---|---|---|---|
| K562-MP5 (CML) | Resistant to 6-MP (>300-fold) nih.govnih.gov | Sensitive to 6-MMPR nih.gov | Bypasses HGPRT-deficiency nih.govaacrjournals.org |
| Molt-4/6-MP (ALL) | Resistant to 6-MP (>20-fold) aacrjournals.org | Sensitive to 6-methylmercaptopurine ribose aacrjournals.org | Bypasses HGPRT-deficiency aacrjournals.org |
Pharmacological Interventions and Metabolic Modulation Strategies Affecting 6 Mmp
Allopurinol (B61711) Co-administration and its Impact on 6-MMP/6-TGN Ratio
Co-administration of allopurinol, a xanthine (B1682287) oxidase inhibitor, with a thiopurine has been shown to correct skewed metabolic profiles, particularly in individuals known as "shunters" who preferentially produce 6-MMP over 6-TGN. nih.govnih.gov This preferential metabolism can lead to therapeutic resistance and an increased risk of hepatotoxicity. nih.govtandfonline.com The addition of allopurinol effectively reverses this imbalance, leading to a significant decrease in 6-MMP levels and a concurrent increase in 6-TGN levels, thereby improving the therapeutic ratio. tandfonline.comresearchgate.net
Studies have demonstrated a dramatic shift in metabolite concentrations with this combination therapy. For instance, in patients with a high 6-MMPN:6-TGN ratio (often defined as >20), adding allopurinol resulted in a substantial reduction of the median 6-MMPN concentration and a significant increase in the median 6-TGN concentration. nih.govresearchgate.net One study reported a decrease in the median 6-MMPN concentration from 11,643 pmol/8x10⁸ RBC to 221 pmol/8x10⁸ RBC, while 6-TGN levels rose from 162 to 332 pmol/8x10⁸ RBC. researchgate.net This optimization of the metabolite profile has been associated with improved clinical outcomes. researchgate.netnih.gov
| Metabolite | Before Allopurinol (Median pmol/8x10⁸ RBC) | After Allopurinol (Median pmol/8x10⁸ RBC) | Reference |
|---|---|---|---|
| 6-MMPN | 11,643 | 221 | researchgate.net |
| 6-TGN | 162 | 332 | researchgate.net |
| 6-MMPR | 13,230 | 540 (after 12 weeks) | oup.com |
| 6-TGN | 138 | 265 (after 12 weeks) | oup.com |
Allopurinol's primary mechanism of action is the inhibition of xanthine oxidase (XO), an enzyme that metabolizes 6-mercaptopurine (B1684380) (6-MP) to the inactive compound 6-thiouric acid. nih.govmdpi.com By blocking this pathway, more 6-MP becomes available for conversion into 6-TGN and 6-MMP. nih.gov However, the pronounced shift away from 6-MMP production suggests a more complex mechanism than simple XO inhibition. nih.gov
Another proposed mechanism for how allopurinol alters the 6-MMP/6-TGN ratio is through the enhancement of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) activity. nih.gov HGPRT is a crucial enzyme in the purine (B94841) salvage pathway that converts 6-MP into thioinosine monophosphate (TIMP), the precursor to the active 6-TGN metabolites. researchgate.net By increasing the activity of HGPRT, allopurinol could accelerate the conversion of 6-MP to TIMP, further diverting the substrate away from the TPMT pathway and towards the formation of therapeutic 6-TGNs. nih.gov This increased flux through the HGPRT pathway, combined with the indirect inhibition of TPMT, provides a comprehensive biochemical explanation for the observed shift in metabolite concentrations during allopurinol co-therapy.
5-Aminosalicylic Acid (5-ASA) and Thiopurine Interactions
The co-administration of 5-aminosalicylic acid (5-ASA) compounds with thiopurines has been investigated for its potential to modulate 6-MMP metabolism. In vitro studies have suggested that 5-ASA can act as a non-competitive inhibitor of the TPMT enzyme. nih.gov Theoretically, this inhibition would lead to decreased production of 6-MMP and a corresponding increase in the availability of 6-MP for conversion to 6-TGN, similar to the effect of allopurinol. nih.gov
However, the clinical significance of this interaction remains a subject of debate. nih.gov Some studies have reported an association between 5-ASA use and higher 6-TGN levels, while others have found no significant difference in either 6-TGN or 6-MMP concentrations in patients receiving combination therapy. nih.govresearchgate.net A prospective study observed that while the addition of 5-ASA did lead to an increase in individual 6-TGN metabolites, it also resulted in a decrease in 6-MMP levels and the 6-MMPR/6-TGN ratio, particularly at higher doses. researchgate.net Conversely, other large-scale trials have not found a significant influence of dual therapy on TPMT activity or metabolite levels in vivo. nih.gov These conflicting findings suggest that while a pharmacokinetic interaction exists, its clinical impact may be variable and less pronounced than that observed with allopurinol.
Chronotherapy and Circadian Regulation of 6-MMP Metabolism
Chronotherapy, the practice of timing medication administration according to the body's biological rhythms, is an emerging strategy for optimizing thiopurine metabolism. nih.govnih.gov The enzymes involved in the metabolism of 6-MP, including xanthine dehydrogenase and hypoxanthine (B114508) guanine (B1146940) phosphoribosyltransferase, exhibit circadian oscillations. nih.gov This rhythmic activity suggests that the time of day a thiopurine drug is administered can significantly influence the resulting metabolite profile. nih.govnih.gov
A pilot crossover trial investigating the impact of chronotherapy found that morning dosing of azathioprine (B366305) or 6-MP resulted in more favorable metabolite profiles for a majority of participants. nih.gov Specifically, morning administration was associated with significantly higher 6-TGN levels and lower 6-MMP levels compared to evening dosing. nih.gov This approach offers the advantage of potentially increasing therapeutic metabolites while simultaneously decreasing toxic metabolites without altering the medication dose. nih.gov
| Metabolite | Morning Dosing (Mean ± SD) | Evening Dosing (Mean ± SD) | Reference |
|---|---|---|---|
| 6-TGN (pmol/8x10⁸ RBC) | 225.7 ± 155.1 | 175.0 ± 106.9 | nih.gov |
| 6-MMP (pmol/8x10⁸ RBC) | 825.1 ± 1,023.3 | 2,395.3 ± 2,880.3 | nih.gov |
Furthermore, an individual's chronotype (i.e., their natural inclination towards morning or evening activity) may influence the optimal timing for therapy. nih.gov Studies suggest that for a subset of individuals, particularly those with a late chronotype, evening dosing might yield better metabolite profiles. nih.gov This highlights the potential for personalized medicine, where medication timing is tailored to an individual's internal circadian clock to maximize efficacy and minimize toxicity associated with high 6-MMP levels. nih.govmdpi.com
Advanced Research Methodologies and Analytical Approaches for 6 Mmp
Quantitative Bioanalysis of 6-MMP and Metabolites (e.g., UPLC-MS/MS, LC-MS/MS, HPLC)
The accurate quantification of 6-MMP and other thiopurine metabolites in biological matrices is fundamental for therapeutic drug monitoring and research. Various high-performance liquid chromatography (HPLC)-based methods have been developed and are widely used for this purpose. These methods often involve the measurement of 6-MMP alongside other key metabolites like 6-thioguanine (B1684491) nucleotides (6-TGNs).
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a well-established technique for the simultaneous measurement of 6-MMP and 6-TGNs in red blood cells. scialert.netnih.govfrontiersin.org This method typically involves the hydrolysis of the nucleotide metabolites to their respective bases before analysis. frontiersin.org HPLC methods have been developed to be robust, sensitive, and suitable for clinical risk assessment of toxicity. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for the quantification of thiopurine metabolites. nih.govacs.org An LC-MS/MS method was developed for the simultaneous quantification of eleven thiopurine drug metabolites, including the mono-, di-, and triphosphate nucleotides of 6-MMP. nih.gov This advanced technique allows for a more detailed investigation into the metabolic profile of thiopurines. Another LC-MS/MS method for the analysis of 6-mercaptopurine (B1684380) and 6-methylmercaptopurine in dried blood spots has been validated and applied in pediatric acute lymphoblastic leukemia patients. mdpi.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a further advancement, providing higher resolution and faster analysis times. A UPLC-MS/MS method has been successfully developed for the simultaneous determination of 6-mercaptopurine, 6-methylmercaptopurine, and 6-thioguanine in plasma, which is valuable for pharmacokinetic studies. nih.govtaconic.com
Below is an interactive data table summarizing the key features of these analytical methodologies.
| Analytical Technique | Analytes Measured | Sample Matrix | Key Features |
| HPLC-UV | 6-MMP, 6-TGNs | Red Blood Cells | Robust, suitable for clinical monitoring. scialert.netnih.gov |
| LC-MS/MS | 6-MMP, 6-TGNs, and their nucleotide forms | Red Blood Cells | High sensitivity and specificity. nih.govacs.org |
| UPLC-MS/MS | 6-MP, 6-MMP, 6-TG | Dried Blood Spots, Plasma | Fast analysis, high resolution. nih.govtaconic.com |
In Vitro Cell Line Models for Studying 6-MMP Effects and Resistance
In vitro cell line models are indispensable tools for investigating the cellular and molecular mechanisms of action of 6-MMP and for studying the development of resistance. While many studies focus on the parent drug, 6-mercaptopurine (6-MP), the findings often have implications for understanding the role of its metabolites.
For instance, studies have utilized human hepatocellular carcinoma (HepG2) and mammary adenocarcinoma (MCF-7) cell lines to evaluate the cytotoxic potential of 6-MP and its derivatives. scialert.netupm.edu.my Such models can be adapted to specifically investigate the effects of 6-MMP on cell viability and proliferation. The SUM149 triple-negative inflammatory breast cancer cell line has been used to model deep therapeutic resistance and to evaluate the efficacy of 6-MP. nih.gov This adaptable cell culture model could be valuable for studying how cancer cells develop resistance to thiopurines, potentially involving altered metabolism to 6-MMP.
Lymphoblastoid cell lines have been instrumental in identifying transcriptomic signatures associated with thiopurine resistance. By comparing resistant and sensitive cell lines, researchers have pinpointed genes and pathways, such as the ATM/p53/p21 pathway, that may contribute to resistance. These models can be used to explore the specific role of 6-MMP in inducing these resistance mechanisms.
The following table provides examples of cell lines that have been used in thiopurine research and could be applied to study 6-MMP specifically.
| Cell Line | Cancer Type | Application in Thiopurine Research | Potential for 6-MMP Research |
| HepG2 | Hepatocellular Carcinoma | Evaluating cytotoxicity of 6-MP. scialert.netupm.edu.my | Investigating 6-MMP-induced hepatotoxicity. |
| MCF-7 | Mammary Adenocarcinoma | Assessing cytotoxic effects of 6-MP derivatives. scialert.netupm.edu.my | Studying the role of 6-MMP in breast cancer cell response. |
| SUM149 | Triple-Negative Breast Cancer | Modeling therapeutic resistance to 6-MP. nih.gov | Investigating mechanisms of 6-MMP resistance. |
| Lymphoblastoid Cell Lines | N/A (derived from lymphocytes) | Identifying genetic markers of thiopurine resistance. | Elucidating the role of 6-MMP in immune cell response and resistance. |
Preclinical Animal Models in 6-MMP Research
Preclinical animal models are crucial for studying the in vivo pharmacokinetics, efficacy, and toxicity of drugs before they are tested in humans. While much of the preclinical research has focused on the parent drug, 6-mercaptopurine, these studies provide valuable insights into the in vivo behavior of its metabolites, including 6-MMP.
Rodent models, primarily rats and mice, are commonly used in these studies. selvita.com For example, the pharmacokinetics of 6-MP have been studied in rats during postnatal development, revealing age-dependent changes in its distribution and clearance. nih.gov Such studies are foundational for understanding how 6-MMP levels might vary with age. The metabolism of 6-MP has been investigated in the erythrocytes, liver, and kidney of rats, providing a basis for understanding the tissue-specific accumulation of 6-MMP.
Canine models have also been employed, for instance, in a renal transplant model to investigate the pharmacokinetic advantage of local 6-mercaptopurine infusion. nih.gov These larger animal models can provide data that is more directly translatable to human physiology.
The table below summarizes the types of preclinical animal models used in thiopurine research and their relevance to 6-MMP studies.
| Animal Model | Research Focus | Relevance to 6-MMP |
| Rats | Pharmacokinetics and metabolism of 6-MP. nih.gov | Understanding age-related and tissue-specific variations in 6-MMP levels. |
| Mice | Efficacy and toxicity of 6-MP. selvita.com | Investigating the in vivo effects of 6-MMP. |
| Dogs | Localized drug delivery and pharmacokinetics. nih.gov | Assessing the systemic exposure and localized effects of 6-MMP. |
Pharmacogenomic and Pharmacogenetic Studies of Thiopurine Metabolism
Pharmacogenomics and pharmacogenetics play a pivotal role in understanding the inter-individual variability in thiopurine metabolism and, consequently, in the levels of 6-MMP. The primary enzyme responsible for the methylation of 6-mercaptopurine to 6-MMP is thiopurine S-methyltransferase (TPMT).
Genetic polymorphisms in the TPMT gene are a major determinant of TPMT enzyme activity. Individuals with deficient TPMT activity metabolize 6-MP less efficiently towards 6-MMP, leading to an accumulation of the cytotoxic 6-thioguanine nucleotides and an increased risk of myelosuppression. Conversely, individuals with high TPMT activity may have higher levels of 6-MMP, which has been associated with hepatotoxicity.
TPMT genotyping or phenotyping is now recommended before initiating thiopurine therapy to identify patients at risk for adverse effects. Several TPMT variant alleles have been identified that are associated with decreased enzyme activity.
In addition to TPMT, other genes have been implicated in thiopurine metabolism and response. For example, polymorphisms in the gene encoding inosine (B1671953) triphosphatase (ITPA) have been studied in relation to thiopurine-induced adverse effects. While the direct impact on 6-MMP levels is less clear, these studies highlight the complex genetic landscape influencing thiopurine metabolism.
The table below details key genes and their significance in the context of 6-MMP metabolism.
| Gene | Enzyme/Protein | Role in Thiopurine Metabolism | Clinical Significance for 6-MMP |
| TPMT | Thiopurine S-methyltransferase | Catalyzes the S-methylation of 6-MP to 6-MMP. | Polymorphisms are a major determinant of 6-MMP levels and risk of hepatotoxicity. |
| ITPA | Inosine triphosphatase | Hydrolyzes inosine triphosphate. | Polymorphisms may influence thiopurine toxicity, though the direct effect on 6-MMP is less established. |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 6-MMP in biological samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:
- Sample preparation : Use protein precipitation with methanol-acetonitrile (3:1) for dried blood spots (DBS) to achieve >90% recovery .
- Chromatography : Employ a C18 column (e.g., Acquity® 1.7 µm) with gradient elution (0.1% formic acid in water and acetonitrile) to separate 6-MMP from 6-MP .
- Detection : Use positive electrospray ionization (ESI) with MRM transitions (e.g., m/z 167.17→126.03 for 6-MMP) .
- Validation : Ensure linearity (26–1000 ng/mL), precision (≤15% CV), and stability (stable at -20°C for 16 days) per EMA guidelines .
Q. What is the metabolic role of 6-MMP in thiopurine pathways?
- Mechanism : 6-MMP is an inactive metabolite of 6-mercaptopurine (6-MP) generated via thiopurine methyltransferase (TPMT). It competes with the formation of active 6-thioguanine nucleotides (6-TGN), diverting metabolism toward hepatotoxic pathways .
- Implications : Elevated 6-MMP levels (>5700 pmol/8×10⁸ erythrocytes) correlate with hepatotoxicity, necessitating therapeutic drug monitoring (TDM) in autoimmune diseases and leukemia .
Q. How should researchers handle stability challenges for 6-MMP in stored samples?
- Storage protocols :
- Stock solutions: Store at -20°C in methanol (stable ≥16 days) .
- DBS samples: Stable for 6 days at room temperature or 24 hours in autosamplers .
- Avoid degradation : Use antioxidants (e.g., DTT) during extraction to prevent oxidation .
Advanced Research Questions
Q. How can matrix effects in LC-MS/MS quantification of 6-MMP be mitigated?
- Strategies :
- Matrix factor (MF) assessment : Normalize using stable isotope-labeled internal standards (e.g., 5-fluorouracil) to correct ion suppression .
- Sample dilution : Validate dilution integrity (e.g., 1:10 with blank matrix) to reduce hematocrit-related variability .
- Column conditioning : Pre-equilibrate columns with ≥10 injections of biological matrix to minimize carry-over .
Q. How do TPMT polymorphisms influence 6-MMP levels and toxicity risk?
- Genotype-phenotype correlations :
- TPMT heterozygotes (e.g., TPMT3A) show 8.2-fold lower risk of hepatotoxicity due to reduced 6-MMP production .
- Phenotyping: Measure TPMT activity via 6-MMP/6-TGN ratios or SERS-based enzyme assays .
Q. What experimental models are suitable for studying 6-MMP’s antiviral effects?
- In vitro models :
- Human cytomegalovirus (HCMV): Use fibroblast cultures to assess 6-MMP’s inhibition of viral DNA replication via IMP dehydrogenase suppression .
- Bovine viral diarrhea virus (BVDV): Evaluate dose-dependent antiviral activity in bovine cell lines .
- In vivo models : Murine studies with 6-MMP riboside to track metabolite distribution and toxicity .
Q. How can metabolite ratios (6-MMP/6-TGN) inform clinical trial design for autoimmune diseases?
- TDM integration :
- Target thresholds: 6-MMP >6600 pmol/8×10⁸ erythrocytes indicates hepatotoxicity risk; adjust azathioprine dosing accordingly .
- Shunter identification: Patients with 6-MMP/6-TGN >20 require alternative therapies (e.g., allopurinol co-administration) .
Methodological Considerations
Q. What are the critical parameters for validating a 6-MMP quantification assay?
- Key validation metrics :
| Parameter | Requirement | Example (6-MMP) |
|---|---|---|
| Linearity | R² ≥0.99 | 26–1000 ng/mL |
| LLOQ | CV ≤20% | 13 ng/mL |
| Carry-over | ≤15% of LLOQ | None observed |
| Matrix effects | MF 85–115% | 90–110% |
Q. How to differentiate 6-MMP from 6-MP in complex matrices?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
